An In-depth Technical Guide to 5-Methyl-1,3-benzoxazol-2-amine
An In-depth Technical Guide to 5-Methyl-1,3-benzoxazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
5-Methyl-1,3-benzoxazol-2-amine is a heterocyclic organic compound that belongs to the benzoxazole class of molecules. This structural motif is of significant interest in medicinal chemistry, as it is a key component in a wide array of pharmacologically active agents. Benzoxazole derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characterization of 5-Methyl-1,3-benzoxazol-2-amine, offering valuable insights for its application in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Methyl-1,3-benzoxazol-2-amine is fundamental for its application in experimental settings and for predicting its behavior in biological systems. The key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [3] |
| Molecular Weight | 148.16 g/mol | [3] |
| Appearance | Brown solid | [3] |
| Melting Point | 125-131 °C | [3] |
| Boiling Point | ~268.75 °C (estimate) | [3] |
| Solubility | Soluble in DMSO | [3] |
Synthesis of 5-Methyl-1,3-benzoxazol-2-amine
The synthesis of 5-Methyl-1,3-benzoxazol-2-amine can be achieved through the cyclization of the corresponding o-aminophenol derivative. A reliable method involves the reaction of 2-amino-4-methylphenol with a cyanating agent.
Synthetic Protocol
An established protocol for the synthesis of 2-aminobenzoxazoles, including the 5-methyl derivative, utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous cyanating agent, activated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O).[3][4]
Reaction Scheme:
A generalized reaction scheme for the synthesis of 5-Methyl-1,3-benzoxazol-2-amine.
Step-by-Step Methodology: [3][4]
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To a solution of 2-amino-4-methylphenol (1 equivalent) in 1,4-dioxane, add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equivalents).
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Add boron trifluoride etherate (BF₃·Et₂O) (2 equivalents) to the mixture.
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Reflux the reaction mixture for 25-30 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
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Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Methyl-1,3-benzoxazol-2-amine as a brown solid.[3]
Causality of Experimental Choices:
-
NCTS as Cyanating Agent: Traditional methods often employ highly toxic cyanogen bromide (BrCN). NCTS provides a safer, non-hazardous alternative for the crucial cyanation step.[3][4]
-
BF₃·Et₂O as Lewis Acid: The Lewis acid activates the cyano group of NCTS, facilitating the nucleophilic attack by the amino group of the o-aminophenol, which is essential for the subsequent cyclization.[4]
-
1,4-Dioxane as Solvent: This high-boiling ethereal solvent is suitable for the reflux conditions required to drive the reaction to completion.
Spectroscopic Characterization
The structural elucidation of 5-Methyl-1,3-benzoxazol-2-amine is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
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¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.29 (s, 2H, -NH₂)
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δ 7.16 (d, J = 8.0 Hz, 1H, Ar-H)
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δ 7.00 (s, 1H, Ar-H)
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δ 6.75 (d, J = 7.9 Hz, 1H, Ar-H)
-
δ 2.30 (s, 3H, -CH₃)
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ 162.89 (C=N)
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δ 146.09 (Ar-C)
-
δ 143.78 (Ar-C)
-
δ 132.47 (Ar-C)
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δ 120.46 (Ar-C)
-
δ 115.69 (Ar-C)
-
δ 107.80 (Ar-C)
-
δ 21.10 (-CH₃)
-
Mass Spectrometry (MS)[3]
-
High-Resolution Mass Spectrometry (HRMS):
-
m/z calculated for C₈H₈N₂O [M+H]⁺: 149.0709
-
m/z found: 149.0709
-
The HRMS data provides strong evidence for the elemental composition of the molecule, confirming its molecular formula.
Infrared (IR) Spectroscopy
While a specific IR spectrum for 5-Methyl-1,3-benzoxazol-2-amine is not provided in the search results, the expected characteristic absorption bands for a primary aromatic amine and the benzoxazole ring system would include:
-
N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ for the primary amine.
-
N-H bending: A band around 1650-1580 cm⁻¹.
-
C-N stretching (aromatic): A strong band in the 1335-1250 cm⁻¹ region.
-
C=N stretching: A band characteristic of the oxazole ring.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
Potential Applications in Drug Discovery
The benzoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications.[1][2][5] 5-Methyl-1,3-benzoxazol-2-amine serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. The 2-amino group provides a reactive handle for further functionalization, allowing for the exploration of structure-activity relationships.
Derivatives of 2-aminobenzoxazoles have been explored for their potential as:
The methyl group at the 5-position can influence the lipophilicity and metabolic stability of the molecule, which are important parameters in drug design.
Workflow from synthesis to potential application of 5-Methyl-1,3-benzoxazol-2-amine.
Safety and Handling
5-Methyl-1,3-benzoxazol-2-amine is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
References
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Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(11), 14813–14824. [Link]
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Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC, 6917869. [Link]
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Zhang, Z., et al. (2021). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 26(11), 3144. [Link]
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Li, J., et al. (2018). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 23(11), 2975. [Link]
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Reddy, T. R., et al. (2020). HFIP‐Mediated Cyclodesulfurization Approach for the Synthesis of 2‐Aminobenzoxazole and 2‐Aminobenzothiazole Derivatives. ChemistrySelect, 5(29), 8963-8967. [Link]
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Ambujakshan, K. R., et al. (2008). Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-methylaminophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(3), 782-788. [Link]
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Paveendra, J., & Vagdevi, H. M. (2023). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. Journal of Pharmaceutical Research International, 35(13), 25-35. [Link]
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Paveendra, J., & Vagdevi, H. M. (n.d.). Synthesis of novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. AWS. [Link]
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Paveendra, J., & Vagdevi, H. M. (2023). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. Journal of Pharmaceutical Research International, 35(13), 25-35. [Link]
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Kakkar, S., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11(1), 1-17. [Link]
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Paveendra, J., & Vagdevi, H. M. (2023). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. ResearchGate. [Link]
